3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
Description
BenchChem offers high-quality 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-fluoro-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-6-2-1-3-7-10(6)13-8(12-7)4-5-9(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHACMCJARYILD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility and Stability of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid, a novel benzimidazole derivative with potential applications in pharmaceutical and life sciences research. In the absence of specific experimental data for this molecule, this document leverages established knowledge of the physicochemical properties of the benzimidazole scaffold and related propanoic acid derivatives to offer a predictive framework for its behavior. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for empirical assessment. We will delve into the causal factors governing solubility and stability, present detailed experimental protocols for characterization, and provide a basis for developing robust analytical methods and formulation strategies.
Introduction: The Benzimidazole Scaffold in Modern Research
The benzimidazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antiviral, antifungal, and anticancer properties.[1][2] The versatility of the benzimidazole scaffold allows for chemical modifications that can fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. The subject of this guide, 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid, combines this key heterocycle with a propanoic acid side chain and a fluorine substituent, each expected to significantly influence its physicochemical properties.
The propanoic acid moiety, a short-chain carboxylic acid, is anticipated to enhance the polarity of the molecule.[3][4] The fluorine atom, a common substituent in modern drug design, can modulate metabolic stability and binding affinity to biological targets. Understanding the interplay of these structural features is paramount for predicting and empirically determining the solubility and stability of this compound, which are critical parameters for its successful application in research and development.
Predicted Physicochemical Properties and Their Implications
A foundational understanding of the key physicochemical properties of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid is essential for designing relevant experimental protocols.
| Property | Predicted Characteristic | Rationale and Implication for Experimental Design |
| Aqueous Solubility | Sparingly soluble to moderately soluble in neutral water. pH-dependent. | The carboxylic acid group suggests that solubility will be significantly higher at pH values above its pKa, where the carboxylate anion is formed. The benzimidazole ring itself is weakly basic.[2] Therefore, solubility should be assessed across a wide pH range. |
| Organic Solvent Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol). | The aromatic benzimidazole core contributes to its solubility in organic solvents.[5] These solvents are critical for preparing stock solutions for biological assays and analytical standards. |
| Stability | Generally stable under ambient conditions. Potential for oxidative degradation. | Benzimidazoles can be susceptible to oxidation, particularly when exposed to light and moisture.[6] Stability studies should include forced degradation under oxidative, photolytic, and varied pH and temperature conditions. |
| pKa | Expected to have at least two pKa values: one for the carboxylic acid (acidic) and one for the benzimidazole nitrogen (basic). | The carboxylic acid pKa will be crucial for understanding its solubility profile and designing salt formation strategies. The basicity of the benzimidazole ring will also influence its behavior in acidic media. |
A Systematic Approach to Solubility Assessment
A multi-tiered approach is recommended to thoroughly characterize the solubility profile of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid.
Kinetic and Thermodynamic Solubility Determination
It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), which is relevant for high-throughput screening. Thermodynamic solubility, the true equilibrium solubility, is more pertinent for formulation development.
Experimental Workflow: Solubility Assessment
Caption: Workflow for kinetic and thermodynamic solubility determination.
pH-Dependent Solubility Profile
The amphoteric nature of the target molecule necessitates a thorough investigation of its solubility across a physiologically and pharmaceutically relevant pH range (e.g., pH 1 to 10).
Protocol for pH-Dependent Thermodynamic Solubility:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., HCl for pH 1-2, citrate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10).
-
Sample Preparation: Add an excess of solid 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
Comprehensive Stability Profiling
A robust stability profile is essential to determine the shelf-life of the compound and to identify potential degradation products.
Solid-State Stability
Solid-state stability studies assess the impact of temperature, humidity, and light on the pure compound.
Protocol for Solid-State Stability:
-
Sample Aliquoting: Aliquot the solid compound into clear and amber glass vials.
-
Storage Conditions: Store the vials under various conditions:
-
Refrigerated (2-8 °C)
-
Ambient temperature (e.g., 25 °C / 60% Relative Humidity)
-
Accelerated conditions (e.g., 40 °C / 75% Relative Humidity)
-
Photostability chamber (ICH Q1B guidelines)
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for purity and the appearance of degradation products using a stability-indicating HPLC method.
Solution-State Stability
Solution-state stability is critical for understanding the compound's behavior in experimental assays and potential liquid formulations.
Protocol for Solution-State Stability:
-
Solution Preparation: Prepare solutions of the compound in relevant solvents and buffers (e.g., DMSO, ethanol, phosphate buffer at various pH values).
-
Storage: Store the solutions at different temperatures (e.g., -20 °C, 4 °C, and ambient temperature).
-
Time Points: Analyze the solutions at various time points (e.g., 0, 24, 48, and 72 hours).
-
Analysis: Quantify the remaining parent compound and any degradants using HPLC-UV or LC-MS/MS.
Logical Flow: Forced Degradation Studies
Caption: Forced degradation study workflow.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential components.
Key Considerations for HPLC Method Development:
-
Column Chemistry: A reversed-phase C18 column is a good starting point for benzimidazole derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape for the acidic propanoic acid moiety and the basic benzimidazole core.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of the benzimidazole chromophore should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Conclusion and Future Directions
While specific experimental data for 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid is not yet publicly available, this guide provides a robust framework for its characterization based on the well-understood properties of the benzimidazole class of compounds. The inclusion of a propanoic acid group and a fluorine atom are key structural features that will dictate its solubility and stability profile. By following the systematic experimental approaches outlined herein, researchers can confidently and efficiently determine the critical physicochemical parameters of this molecule. This will enable its effective use in scientific research and accelerate its potential development into a valuable chemical tool or therapeutic agent. The insights gained from these studies will be instrumental in guiding formulation development, ensuring the delivery of a safe, stable, and efficacious product.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Vertex AI Search.
- New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. (2012, March 1). Acta Poloniae Pharmaceutica.
- Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. (n.d.). PMC.
- Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. (2023, February 17). PubMed.
- A Systemic Review on Benzimidazole Study. (n.d.). Quest Journals.
- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Benzimidazole. (n.d.). Solubility of Things.
- Propionic acid. (n.d.). Wikipedia.
- 3-Fluoropropanoic acid. (n.d.). CymitQuimica.
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Methodological & Application
Application Notes and Protocols for the NMR Interpretation of Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of Benzimidazoles and the Power of NMR
Benzimidazoles are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their widespread application stems from their versatile biological activities, including antimicrobial, antiviral, and antitumor properties.[2] The precise substitution pattern on the benzimidazole scaffold is critical to its function, making unambiguous structural elucidation a paramount concern in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose, providing a wealth of information about molecular structure, connectivity, and stereochemistry.[2] This guide offers a detailed exploration of the principles and practices for the successful NMR interpretation of substituted benzimidazoles.
Part 1: Deciphering the ¹H and ¹³C NMR Spectra of the Benzimidazole Core
A thorough understanding of the NMR spectrum of the parent benzimidazole is fundamental to interpreting its substituted analogues. The key is to recognize the characteristic chemical shifts and coupling patterns and then to understand how these are perturbed by the introduction of substituents.
¹H NMR Spectral Features
The proton NMR spectrum of a benzimidazole derivative can be divided into three key regions: the downfield N-H proton, the aromatic protons of the benzene ring, and the protons of the substituent groups.
-
N-H Proton: In N-unsubstituted benzimidazoles, the proton attached to the nitrogen of the imidazole ring is typically the most deshielded proton in the molecule. In deuterated dimethyl sulfoxide (DMSO-d₆), this proton often appears as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 13.6 ppm.[2] This significant downfield shift is a result of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent. The broadness of the signal is often due to quadrupolar broadening from the adjacent nitrogen atom and chemical exchange.[2]
-
Aromatic Protons: The protons on the benzene portion of the benzimidazole core resonate in the aromatic region, generally between 7.0 and 8.3 ppm.[2] The exact chemical shifts and splitting patterns are highly dependent on the substitution pattern.
-
Substituent Protons: The chemical shifts of protons on the substituent groups will vary widely depending on their electronic environment. For instance, methyl protons attached to the benzimidazole ring or a substituent will typically appear in the upfield region of the spectrum.[2]
¹³C NMR Spectral Features
The ¹³C NMR spectrum provides complementary information, with carbon chemical shifts being sensitive to the electronic environment. For the unsubstituted benzimidazole, the approximate chemical shifts are as follows:
-
C2: ~141 ppm
-
C4/C7: ~115 ppm
-
C5/C6: ~122 ppm
-
C3a/C7a (bridgehead carbons): ~138 ppm
It is important to note that in N-unsubstituted benzimidazoles, rapid proton exchange between the two nitrogen atoms (prototropic tautomerism) can lead to time-averaged signals, where C4 becomes equivalent to C7, and C5 becomes equivalent to C6.[3] This can simplify the spectrum, but in cases of slow exchange or with N-substitution, all seven carbon signals will be distinct.
Part 2: The Influence of Substituents on Benzimidazole NMR Spectra
The introduction of substituents onto the benzimidazole ring system causes predictable changes in the ¹H and ¹³C NMR spectra. These changes are invaluable for determining the position and nature of the substituents.
Electronic Effects of Substituents
-
Electron-Donating Groups (EDGs): Groups such as -CH₃, -OCH₃, and -NH₂ increase the electron density on the aromatic ring. This increased shielding causes the signals of nearby protons and carbons to shift to a higher field (lower ppm).
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease the electron density on the ring. This deshielding effect results in a downfield shift (higher ppm) of the signals of adjacent nuclei.[2]
Data Presentation: Typical Chemical Shifts of Substituted Benzimidazoles
The following tables summarize typical ¹H and ¹³C chemical shift ranges for various substituted benzimidazoles. These values are illustrative and can vary depending on the solvent and the specific nature of the substituents.
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Substituted Benzimidazoles in DMSO-d₆
| Proton | 2-Substituted | 5-Substituted | N-Substituted |
| N-H | 12.0 - 13.5 (broad s) | 12.0 - 13.0 (broad s) | N/A |
| H-2 | N/A | ~8.2 | ~8.3 |
| H-4 | 7.5 - 7.7 | ~7.6 (d) | 7.6 - 7.8 |
| H-5 | 7.1 - 7.3 | N/A | 7.2 - 7.4 |
| H-6 | 7.1 - 7.3 | ~7.1 (dd) | 7.2 - 7.4 |
| H-7 | 7.5 - 7.7 | ~7.4 (d) | 7.6 - 7.8 |
Data compiled from various sources, including[1][2][4][5][6].
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Substituted Benzimidazoles in CDCl₃ or DMSO-d₆
| Carbon | 2-Substituted | 5-Substituted | N-Substituted |
| C-2 | 150 - 160 | ~141 | ~143 |
| C-4 | 110 - 120 | 110 - 120 | 110 - 120 |
| C-5 | 120 - 125 | 115 - 145 (ipso) | 122 - 124 |
| C-6 | 120 - 125 | 120 - 125 | 122 - 124 |
| C-7 | 110 - 120 | 110 - 120 | 118 - 120 |
| C-3a | 135 - 145 | 135 - 145 | 135 - 145 |
| C-7a | 135 - 145 | 135 - 145 | 142 - 144 |
Data compiled from various sources, including[1][4][5][6].
Part 3: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
For complex substitution patterns, 1D NMR spectra can be ambiguous. In such cases, 2D NMR experiments are indispensable for definitively assigning the structure.
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for the structural elucidation of substituted benzimidazoles using NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[7] In the context of benzimidazoles, COSY is crucial for tracing the connectivity of the protons on the benzene ring, helping to establish the relative positions of substituents.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[9] This is an essential tool for assigning the carbon signals based on the already assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds.[9] This is arguably the most powerful 2D NMR experiment for determining the overall carbon skeleton and the precise location of substituents. For example, a correlation from a substituent's proton to a specific carbon on the benzimidazole ring can definitively establish the point of attachment.
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-25 mg of the substituted benzimidazole for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[2]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for benzimidazoles as it readily dissolves most derivatives and allows for the observation of the N-H proton.[2] Other common solvents include CDCl₃ and methanol-d₄.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or gently sonicate to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard Parameters for 1D and 2D NMR Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample.
Table 3: Suggested NMR Acquisition Parameters
| Experiment | Parameter | Suggested Value | Rationale |
| ¹H NMR | Spectral Width | 16 ppm | To cover the full range of expected proton signals. |
| Number of Scans | 16 | To achieve a good signal-to-noise ratio. | |
| Relaxation Delay (d1) | 2 s | To allow for adequate relaxation of the protons between scans. | |
| ¹³C NMR | Spectral Width | 240 ppm | To encompass the entire range of carbon chemical shifts. |
| Number of Scans | 1024 or more | Due to the lower natural abundance and sensitivity of ¹³C. | |
| Relaxation Delay (d1) | 2 s | ||
| COSY | Spectral Width (F1 & F2) | 16 ppm | To match the ¹H spectral width. |
| Number of Increments (TD in F1) | 256 | For adequate resolution in the indirect dimension. | |
| Number of Scans | 4 | ||
| HSQC | Spectral Width (F2 - ¹H) | 16 ppm | |
| Spectral Width (F1 - ¹³C) | 200 ppm | To cover the expected carbon chemical shift range. | |
| Number of Increments (TD in F1) | 256 | ||
| Number of Scans | 8 | ||
| HMBC | Spectral Width (F2 - ¹H) | 16 ppm | |
| Spectral Width (F1 - ¹³C) | 220 ppm | ||
| Number of Increments (TD in F1) | 400 | For good resolution of long-range correlations. | |
| Number of Scans | 16 |
Conclusion
The structural characterization of substituted benzimidazoles by NMR spectroscopy is a systematic process that begins with the analysis of 1D ¹H and ¹³C spectra and progresses to more sophisticated 2D techniques for unambiguous assignment. By understanding the fundamental spectral features of the benzimidazole core and the predictable effects of substituents, researchers can confidently elucidate the structures of novel compounds. The protocols and guidelines presented here provide a robust framework for obtaining high-quality NMR data and interpreting it accurately, thereby accelerating research and development in the many fields where benzimidazoles play a crucial role.
References
-
El kihel, A., Essassi, E.M., & Bauchat, P. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]
-
El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]
-
Li, J., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(15), 8786-8790. [Link]
-
Iowa State University. Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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University College London. Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
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The Royal Society of Chemistry. (2017). Supplementary Information for c7dt02584j. [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Supporting Information for Reactions of 2-carbonyl- and 2-hydroxy(or methoxy)alkyl- substituted benzimidazoles with arenes in the su. [Link]
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Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, Inc.
- Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Columbia University. NMR Core Facility. HSQC and HMBC. [Link]
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Bhagat, S. B., Ghodse, S. M., & Telvekar, V. N. (n.d.). SUPPLEMENTARY INFORMATION Sodium dichloroiodate promoted C-C bond cleavage: Efficient synthesis of 1, 3-Benzazoles via condensation of o-amino/mercaptan/hydroxyanilines with β-diketones. [Link]
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Application Note: A Practical Guide to the Mass Spectrometric Analysis of Fluorinated Benzimidazole Compounds
Abstract
Fluorinated benzimidazoles represent a cornerstone in modern pharmaceuticals, particularly as proton pump inhibitors (PPIs) and anthelmintics. The incorporation of fluorine atoms significantly modulates their physicochemical properties, enhancing metabolic stability and membrane permeability. Liquid chromatography coupled with mass spectrometry (LC-MS) is the definitive analytical technique for their quantification and structural elucidation in complex biological matrices. This guide provides a comprehensive overview of the principles, a detailed protocol for LC-MS/MS analysis, and expert insights into the ionization and fragmentation behavior of these compounds, designed to empower researchers in drug development and clinical analysis.
Part I: Fundamental Principles in Mass Spectrometry of Fluorinated Benzimidazoles
The unique structural features of fluorinated benzimidazoles dictate their behavior within a mass spectrometer. Understanding these principles is paramount for robust method development.
Ionization: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the preferred method for analyzing benzimidazole compounds due to their inherent polarity and the presence of basic nitrogen atoms.
-
Mechanism of Ionization: In positive ion mode ESI (+ESI), the basic nitrogen within the imidazole ring is readily protonated, yielding a stable protonated molecule, [M+H]⁺. The addition of a small percentage of a weak acid, such as 0.1% formic acid, to the mobile phase is critical to lower the pH and promote efficient protonation in the ESI source, thereby maximizing signal intensity.
-
Influence of Fluorine: Fluorine is highly electronegative, which can draw electron density away from the benzimidazole core. However, this effect is generally not strong enough to prevent efficient protonation at the imidazole nitrogen. The unique properties of fluorine can, however, influence chromatographic retention and, in some cases, fragmentation pathways. It is also important to note that fluorine is monoisotopic, simplifying the interpretation of the resulting mass spectra.
Fragmentation Behavior in Tandem MS (MS/MS)
Collision-Induced Dissociation (CID) of the protonated molecule provides structural information and enables high selectivity for quantitative assays using Multiple Reaction Monitoring (MRM). The fragmentation of fluorinated benzimidazoles, particularly the 'prazole' class of PPIs, is complex and well-documented.[1][2]
-
Common Fragmentation Pathways:
-
Pyridine/Pyridinium Ion Formation: A primary fragmentation route involves the cleavage of the sulfoxide bridge. This often leads to the formation of a stable pyridinium-type fragment ion, which is characteristic of the substituents on the pyridine ring.[2]
-
Benzimidazole Core Fragmentation: The benzimidazole core itself can fragment, often through the sequential loss of neutral molecules like HCN.[3][4]
-
Rearrangements: Complex rearrangements, such as the Smiles rearrangement, can occur, particularly in the thioether analogs of prazoles.[2]
-
Neutral Loss of HF: While not always a dominant pathway, the potential for in-source fragmentation or CID-induced neutral loss of hydrogen fluoride (HF, 20 Da) from fluorinated moieties should be considered, especially under higher energy conditions.[5]
-
A detailed study of omeprazole, a related benzimidazole, using isotopically labeled analogs provided a foundational understanding of these fragmentation pathways.[1] The general fragmentation patterns can be visualized as follows:
Part II: Quantitative Analysis Protocol - Fluorinated Benzimidazole in Human Plasma
This section provides a robust, step-by-step protocol for the quantification of a representative fluorinated benzimidazole drug in human plasma using LC-MS/MS. This method is designed to be a template for researchers, adaptable to specific analytes.
Objective
To accurately quantify a target fluorinated benzimidazole compound and its stable isotope-labeled internal standard (SIL-IS) in human plasma over a defined calibration range.
Materials and Instrumentation
| Category | Item |
| Reagents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%+), Human Plasma (K2EDTA), Analyte Reference Standard, SIL-IS Reference Standard. |
| Consumables | 1.5 mL microcentrifuge tubes, 96-well collection plates, Pipette tips. |
| Instrumentation | UPLC/HPLC System, Triple Quadrupole Mass Spectrometer with ESI source. |
Experimental Workflow
The overall analytical workflow involves sample preparation to remove matrix interferences, chromatographic separation, and mass spectrometric detection.
Detailed Protocols
4.1. Stock and Working Solution Preparation
-
Prepare 1 mg/mL primary stock solutions of the analyte and SIL-IS in methanol.
-
Perform serial dilutions in 50:50 acetonitrile:water to prepare working standards for spiking calibration curve (CAL) and quality control (QC) samples.
4.2. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective technique for removing the bulk of proteins from biological samples like plasma, which would otherwise interfere with the analysis.[6][7][8]
-
Pipette 50 µL of plasma sample (blank, CAL, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the appropriate working standard or SIL-IS solution (use 50:50 acetonitrile:water for blanks).
-
Add 200 µL of cold acetonitrile containing the SIL-IS at the desired concentration. The 4:1 ratio of solvent to plasma ensures efficient protein precipitation.[7]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well in a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex briefly and centrifuge to pellet any insoluble material before placing in the autosampler for injection.
4.3. LC-MS/MS Method Parameters The following tables provide typical starting parameters that must be optimized for the specific analyte and instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Reversed-phase C18 provides good retention for moderately polar benzimidazoles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte protonation for +ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | 5% B to 95% B over 3 min | A generic gradient to be optimized for the specific analyte. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI, Positive | Benzimidazoles readily form [M+H]⁺ ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and selectivity for quantification. |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable spray and maximum ion signal. |
| Source Temp. | 150 °C | Aids in desolvation of droplets. |
| Desolvation Temp. | 450 °C | Ensures complete solvent evaporation. |
| MRM Transitions | Analyte & SIL-IS specific | Precursor ion is [M+H]⁺. Product ions are chosen for specificity and intensity based on fragmentation experiments. |
Part III: Advanced Topics & Data Interpretation
High-Resolution Mass Spectrometry (HRMS)
For drug metabolism studies, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) or Orbitrap are invaluable.[9][10][11] HRMS provides:
-
Accurate Mass Measurement: Allows for the determination of the elemental composition of metabolites with high confidence (<5 ppm mass error).[11]
-
Metabolite Identification: By comparing the accurate mass of potential metabolites to the parent drug, biotransformations (e.g., hydroxylation, N-dealkylation, glucuronidation) can be readily identified.[9][10]
-
Non-Targeted Screening: HRMS enables data-independent acquisition modes (like MSᴱ) that collect fragmentation data for all ions, allowing for retrospective data mining to identify unexpected metabolites.[9][11]
Troubleshooting Matrix Effects
Matrix effects, primarily ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix, are a significant challenge.[8]
-
Identification: Matrix effects can be assessed by comparing the analyte response in a post-extraction spiked blank matrix sample to its response in a pure solvent.
-
Mitigation Strategies:
-
Improved Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) provide cleaner extracts than protein precipitation but require more method development.[6][12][13]
-
Chromatographic Separation: Modifying the LC gradient to separate the analyte from the regions where matrix components (like phospholipids) typically elute.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization effects.
-
Conclusion
The mass spectrometric analysis of fluorinated benzimidazoles is a powerful and essential tool in pharmaceutical development and research. A thorough understanding of their ionization and fragmentation characteristics, coupled with a systematic approach to method development, is crucial for generating high-quality, reliable data. By leveraging robust sample preparation techniques like protein precipitation and the specificity of LC-MS/MS, researchers can confidently quantify these important compounds in complex biological matrices. Furthermore, the application of HRMS opens up new avenues for comprehensive metabolite profiling and structural elucidation.
References
- LC-MS Sample Preparation: Techniques & Challenges. Google Cloud.
- Sample preparation prior to the LC–MS-based... : Bioanalysis - Ovid. Ovid Technologies.
- Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applic
- Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. PubMed.
- LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research.
- A Mechanism Study on the (+)
- Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study.
- Improving sample preparation for LC-MS/MS analysis. News-Medical.Net.
- Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic.
- Electron impact mass spectrometry of some 1- and 2-benzimidazole deriv
- Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. PMC.
- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Spectroscopy Online.
- Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC.
Sources
- 1. Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. ovid.com [ovid.com]
- 8. news-medical.net [news-medical.net]
- 9. academic.oup.com [academic.oup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. myadlm.org [myadlm.org]
Application Notes and Protocols for 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the potential applications of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid in medicinal chemistry. Drawing upon the well-established pharmacological importance of the benzimidazole scaffold, this document outlines the scientific rationale for investigating this compound as a candidate for anticancer and antimicrobial therapies. Detailed protocols for its synthesis, characterization, and biological evaluation are provided to guide researchers in exploring its therapeutic potential.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This is attributed to its structural similarity to endogenous purine nucleotides, enabling it to interact with a wide array of biological macromolecules.[1] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
The specific compound, 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid, incorporates three key structural features that suggest significant therapeutic potential:
-
The Benzimidazole Core: Provides the foundational structure for interaction with various biological targets.
-
A Propanoic Acid Side Chain: This group can influence solubility and pharmacokinetic properties, and may participate in hydrogen bonding interactions within target binding sites.
-
A Fluorine Substituent: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[4][5] Fluorinated benzimidazoles have shown improved antimicrobial and anticancer efficacy.[2][6]
Given these structural attributes, 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid is a compelling candidate for investigation, particularly in the fields of oncology and infectious diseases.
Postulated Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many anticancer benzimidazole derivatives is the inhibition of protein kinases.[7][8] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9] The benzimidazole scaffold can act as a hinge-binding motif in the ATP-binding site of kinases, effectively blocking their activity.[8][10]
The 4-fluoro substitution on the benzene ring of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid may enhance its binding affinity to the kinase active site, potentially leading to potent and selective inhibition.
Caption: Postulated mechanism of kinase inhibition.
Application I: Anticancer Drug Development
The structural characteristics of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid make it a promising scaffold for the development of novel anticancer agents.[11] Its potential to inhibit protein kinases involved in cancer cell proliferation warrants thorough investigation.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to evaluate the cytotoxic effects of the compound against a panel of human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid in various cancer cell lines.
Materials:
-
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))[5]
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HeLa |
| Seeding Density | 5 x 10^3 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| Assay | MTT |
| Readout | Absorbance at 570 nm |
Application II: Antimicrobial Drug Development
Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity.[4][12] The fluorine substituent in 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid is anticipated to enhance its potency against various bacterial and fungal strains.[13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol describes the broth microdilution method to assess the antimicrobial activity of the compound.
Objective: To determine the lowest concentration of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microplates
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Incubator
-
Agar plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the compound in DMSO and perform two-fold serial dilutions in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that shows no microbial growth on the agar plates.
| Parameter | Description |
| Microbial Strains | S. aureus, E. coli, C. albicans |
| Method | Broth Microdilution |
| Media | MHB (bacteria), RPMI-1640 (fungi) |
| Inoculum Size | ~5 x 10^5 CFU/mL |
| Incubation | 24-48 hours |
| Readout | Visual inspection for growth, sub-culturing for MBC |
Synthetic Protocol: Phillips Condensation
A common and effective method for synthesizing 2-substituted benzimidazoles is the Phillips condensation.
Caption: Synthetic workflow for the target compound.
Objective: To synthesize 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid.
Materials:
-
3-Fluoro-o-phenylenediamine
-
Succinic anhydride
-
4M Hydrochloric acid
-
Activated charcoal
-
Ammonium hydroxide
Procedure:
-
Reaction Setup: A mixture of 3-fluoro-o-phenylenediamine and succinic anhydride in 4M hydrochloric acid is heated under reflux for a specified period.
-
Decolorization: The hot solution is treated with activated charcoal to remove colored impurities and then filtered.
-
Precipitation: The filtrate is cooled and neutralized with ammonium hydroxide to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Conclusion and Future Directions
3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid represents a molecule of significant interest for medicinal chemistry research. Its structural features, derived from the well-established benzimidazole scaffold, suggest a high probability of potent biological activity. The protocols outlined in this guide provide a solid framework for the synthesis, characterization, and evaluation of this compound as a potential anticancer and antimicrobial agent. Further studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships through the synthesis of analogs, and conducting in vivo efficacy and toxicity studies.
References
-
Ersan, R. H., Jasim, K. H., Sadeeq, R., & Mahmood, S. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Zhang, A., et al. (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology. [Link]
-
Various Authors. (2025). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity | Request PDF. ResearchGate. [Link]
-
Zhang, A., et al. (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. PMC. [Link]
-
Mahmood, S., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC. [Link]
-
Yadav, G., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link]
-
Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Karthikeyan, C., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC. [Link]
-
Sharma, D., & Narasimhan, B. (2021). Biological activities of benzimidazole derivatives: A review. ISCA. [Link]
-
Various Authors. (2025). Fluorinated benzimidazoles for medicinal chemistry and new materials. ResearchGate. [Link]
-
Li, X., et al. (Year N/A). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC. [Link]
-
Gomaa, A. M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Asif, M. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. [Link]
-
Various Authors. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
-
Various Authors. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. [Link]
-
Various Authors. (Year N/A). Design and synthesis of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma. Academia.edu. [Link]
-
Various Authors. (2025). Benzimidazole derivatives as kinase inhibitors | Request PDF. ResearchGate. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. [Link]
-
Various Authors. (Year N/A). Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed. [Link]
-
Abdel-Gawad, N. M., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie. [Link]
-
Abu-Marzoq, L. F., et al. (2024). The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. Open Access Research. [Link]
-
Al-Romaigh, M. M., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PMC. [Link]
-
Youssif, B. G. M., et al. (2025). Design and synthesis of benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. [Link]
Sources
- 1. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 3. isca.me [isca.me]
- 4. acgpubs.org [acgpubs.org]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 12. Frontiers | Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Crystallization of Propanoic Acid Derivatives
Topic: Recrystallization & Chiral Resolution of 2-Arylpropionic Acids (Profens) Ticket ID: #CRYST-PROP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Welcome to the Crystallization Support Hub
You are likely working with Ibuprofen, Naproxen, Flurbiprofen, or Ketoprofen .[1] These molecules share a common structural motif: a lipophilic aromatic core attached to a hydrophilic carboxylic acid and a chiral center (
This unique structure creates three specific challenges during crystallization:
-
Oiling Out (LLPS): The "melting point" depression in solvents often drops below the solubility curve, causing liquid-liquid phase separation (LLPS) before crystallization.
-
Chiral Purity: Separating the active (
)-enantiomer from the racemate requires specific diastereomeric salt strategies.[2] -
Polymorphism & Habit: These drugs are prone to forming needles (poor flow) or metastable polymorphs (stability risk).
Module 1: Troubleshooting Phase Separation (Oiling Out)
User Issue: "My solution turns cloudy and forms a sticky oil at the bottom instead of crystals. Yield is lost in this oil."
Root Cause Analysis
You are encountering Liquid-Liquid Phase Separation (LLPS) .[3] Propanoic acid derivatives often form hydrogen-bonded dimers (carboxylic acid-to-acid). In aqueous-organic mixtures (e.g., Ethanol/Water), the hydrophobic aromatic rings cluster together. If the temperature is within the "metastable gap" (where the solution is supersaturated with respect to the oil but not yet the crystal), the system separates into a solute-rich oil and a solute-poor supernatant.
The "Oiling Out" Rescue Protocol
Do not cool further; this will only solidify the oil into an amorphous glass. Follow this thermodynamic detour:
| Step | Action | Mechanism |
| 1 | Re-heat to Clear Point | Raise temperature 5–10°C above the temperature where clouding appeared. Return to a single liquid phase. |
| 2 | Adjust Solvent Composition | Increase the organic ratio by 5-10%. LLPS is driven by the "hydrophobic effect." Reducing water content suppresses the oiling-out boundary. |
| 3 | Seeding (Critical) | Add 0.5% w/w pure seed crystals at high temperature (just below the saturation point). |
| 4 | Isothermal Aging | Hold temperature constant for 30–60 minutes. Allow seeds to grow. This consumes supersaturation, dropping the concentration below the critical limit for oiling out. |
| 5 | Slow Cool | Cool at 0.1°C/min. Rapid cooling pushes the system back into the LLPS zone. |
Visual Workflow: Avoiding the Oil Zone
Caption: Logic flow to bypass the Liquid-Liquid Phase Separation (LLPS) boundary by seeding in the single-phase region.
Module 2: Chiral Resolution Strategies
User Issue: "I need to isolate the (S)-enantiomer from a racemic mixture. Standard recrystallization isn't increasing the ee%."
Technical Insight
Direct crystallization of the racemate usually fails because most profens (like Ibuprofen) crystallize as racemic compounds (both enantiomers in the same unit cell) rather than conglomerates (separate crystals).[2] You must break this symmetry using a Chiral Resolving Agent (CRA).
Protocol: The "Dutch Resolution" Variant
This method uses a "family" of resolving agents or a strong base to optimize yield. The following protocol is specific for Ibuprofen but adaptable to Naproxen.
Reagents:
Step-by-Step Methodology:
-
Stoichiometry Setup: Prepare a molar ratio of 1.0 : 0.5 : 0.5 (Ibuprofen : S-MBA : KOH).[6] Why? The KOH solubilizes half the ibuprofen (acting as a counter-ion), allowing the S-MBA to selectively precipitate the (
)-ibuprofen as a diastereomeric salt. This increases theoretical yield limits compared to using amine alone [1]. -
Dissolution: Dissolve the mixture in water at 80°C. Ensure full dissolution.
-
Controlled Cooling: Cool to 65°C and seed with pure (
)-Ibuprofen-( )-MBA salt. Cool linearly to 20°C over 6 hours. -
Filtration & Wash: Filter the precipitate.[2] Wash with ice-cold water. Note: The mother liquor contains the (
)-enantiomer and KOH. -
Salt Break (Recovery): Suspend the salt in water and acidify with 1M HCl to pH < 2. Extract the free acid ((
)-Ibuprofen) into Ethyl Acetate or crystallize directly from the acidic aqueous phase.
Module 3: Polymorph & Habit Control
User Issue: "My Naproxen crystals are long needles that clog the filter and won't compress into tablets."
Habit Modification Guide
Propanoic acid derivatives tend to grow fast along one axis (needles) in non-polar solvents due to dimer stacking. To get "chunky" prisms or spheres (better flow), you must alter the solvent-crystal interface.
| Desired Habit | Solvent System | Additive / Technique | Mechanism |
| Spherical Agglomerates | Acetone (Good) + Water (Poor) + DCM (Bridging) | Bridging Liquid | A "bridging liquid" (DCM) wets the crystals, causing them to stick together into spheres during stirring (Spherical Crystallization) [4].[9] |
| Polyhedral/Prisms | Methanol or Isopropanol | HPMC or PVP (0.1%) | Polymers adsorb to the fast-growing faces of the needle, inhibiting growth in that direction and forcing the crystal to widen [2]. |
| Stable Polymorph | Toluene or Heptane | High Temp Slurry | Slurrying at high temperature allows the metastable form to dissolve and the stable form (lower solubility) to grow (Ostwald Ripening). |
Visual Workflow: Polymorph Screening
Caption: Kinetic vs. Thermodynamic pathways for selecting crystal forms.
FAQ: Rapid Fire Troubleshooting
Q: I am using Ethanol/Water for Ibuprofen, but the yield is low. A: Ibuprofen is extremely soluble in Ethanol. Even at -10°C, significant mass remains in solution. Fix: Switch to a Cooling + Antisolvent hybrid. Dissolve in minimal Ethanol at 40°C, cool to 20°C, then slowly add chilled acidic water (pH 3) to force precipitation. The low pH suppresses ionization, reducing solubility [3].
Q: My Flurbiprofen melting point is 5°C lower than the literature value. A: You likely have residual solvent or a polymorph mixture. Flurbiprofen has three forms (I, II, III).[10][11] Form I (mp ~114°C) is stable.[10] Fix: Perform a slurry conversion . Suspend your solid in heptane at 50°C for 24 hours. This converts metastable forms (II/III) to the stable Form I.
Q: How do I remove the "yellow color" from my Naproxen crystals? A: The color often comes from oxidation byproducts trapped in the crystal lattice. Fix: Use Activated Carbon during the hot dissolution step (Step 2 of standard recrystallization), but filter it hot before cooling. Do not add carbon during the crystallization phase, or it will become an impurity nucleus.
References
-
Lee, T., et al. (2023).[6] "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Advances in Engineering.
-
Chow, K., et al. (2012). "Phase Diagram of a Chiral Substance Exhibiting Oiling Out. 2. Racemic Compound Forming Ibuprofen in Water."[4] Crystal Growth & Design.
-
Rasmuson, Å. C., et al. (2022). "Nonclassical Crystallization and Core–Shell Structure Formation of Ibuprofen from Binary Solvent Solutions." Pharmaceutics.[2][3][9][12][13][14]
-
Maghsoodi, M. (2010). "Design of Agglomerated Crystals of Ibuprofen During Crystallization: Influence of Surfactant." Iranian Journal of Basic Medical Sciences.
Sources
- 1. Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1993001156A1 - Ibuprofen resolution - Google Patents [patents.google.com]
- 3. Nonclassical Crystallization and Core–Shell Structure Formation of Ibuprofen from Binary Solvent Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. advanceseng.com [advanceseng.com]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. Demonstration of the terms enantiotropy and monotropy in polymorphism research exemplified by flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20.198.91.3:8080 [20.198.91.3:8080]
- 13. DSpace [researchrepository.universityofgalway.ie]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of Benzimidazole Compounds
Welcome to the Technical Support Center for the purification of benzimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring a robust and validated approach to achieving high purity.
Introduction: The Benzimidazole Purification Landscape
Benzimidazoles, with their unique structural features and wide range of biological activities, are a cornerstone of medicinal chemistry.[1][2] However, their purification can be fraught with challenges, from removing stubborn colored impurities to separating closely related structural analogues. The inherent basicity of the benzimidazole nucleus, coupled with potential solubility issues, demands a nuanced and well-understood purification strategy.[3][4] This guide provides a structured approach to troubleshooting these challenges, grounded in the principles of organic chemistry and extensive practical experience.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Colored Impurities: A Persistent Challenge
Question: My crude benzimidazole product is intensely colored (brown, black, or dark red), and the color persists even after initial purification attempts. What is the source of this color, and how can I effectively remove it?
Answer:
The persistent coloration in crude benzimidazole products is a frequent issue, primarily arising from the oxidation of the o-phenylenediamine starting material.[3] This starting material is highly susceptible to air oxidation, leading to the formation of highly conjugated, intensely colored impurities. Other potential sources include the formation of Schiff base intermediates that may not have fully cyclized.[5]
Troubleshooting Flowchart for Colored Impurities
Caption: Troubleshooting workflow for removing colored impurities.
Recommended Solutions:
-
Activated Carbon (Charcoal) Treatment: This is often the most effective first line of defense.[3][5] The high surface area of activated carbon efficiently adsorbs large, conjugated colored impurities.
-
Protocol: Dissolve your crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight) and heat the mixture for a short period (10-15 minutes).[6] Perform a hot filtration to remove the charcoal.[5][6]
-
Causality: The non-polar nature of the carbon surface has a high affinity for the large, flat, and often non-polar colored impurities.
-
-
Acid-Base Extraction: Leveraging the basicity of the benzimidazole nitrogen is a powerful technique to separate it from non-basic impurities.[3]
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Extract with an aqueous acid solution (e.g., 1M HCl). The protonated benzimidazole will move into the aqueous layer. Separate the layers and then neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) to precipitate the purified benzimidazole.[4]
-
Causality: The protonated benzimidazole salt is water-soluble, while many of the colored byproducts, which may lack a basic site, remain in the organic layer.
-
The Product "Oils Out" Instead of Crystallizing
Question: During recrystallization, my benzimidazole derivative separates as an oil rather than forming crystals. What causes this, and how can I induce crystallization?
Answer:
"Oiling out" is a common frustration in recrystallization and typically occurs for one of three reasons: the boiling point of the solvent is higher than the melting point of the solute, the solution is cooling too rapidly, or there are significant impurities present that depress the melting point.[4]
Troubleshooting Strategies for "Oiling Out"
| Potential Cause | Explanation | Recommended Solution |
| High Solvent Boiling Point | The compound melts in the hot solvent before it can crystallize. | Choose a lower-boiling point solvent or solvent system. |
| Rapid Cooling | The solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][7] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture. | Attempt a pre-purification step like column chromatography or an acid-base extraction to remove the bulk of the impurities before recrystallization. |
| Insufficient Supersaturation | The solution is not concentrated enough for crystals to form. | Boil off some of the solvent to increase the concentration.[4] |
Pro-Tip: If your product has oiled out, try to redissolve the oil by heating and adding a small amount of fresh solvent. Then, allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can also provide a surface for nucleation and induce crystallization.[4]
Poor Separation in Column Chromatography
Question: I'm struggling to separate my benzimidazole product from a closely related impurity using column chromatography. The spots are too close on the TLC plate. What can I do to improve the separation?
Answer:
Achieving good separation of benzimidazole derivatives with similar polarities requires careful optimization of your chromatographic conditions.
Logical Relationship Diagram for Chromatography Optimization
Caption: Key parameters for optimizing chromatographic separation.
Optimization Strategies:
-
Solvent System Optimization: This is the most critical parameter. The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation on a column.[8]
-
Common Solvent Systems: For benzimidazoles, gradients of ethyl acetate in hexanes or methanol in dichloromethane are frequently effective.[8]
-
Systematic Approach: Start with a less polar system and gradually increase the polarity.
-
-
Addition of Modifiers: Tailing or streaking of spots on the TLC plate can indicate strong interactions with the silica gel, especially for basic compounds like benzimidazoles.
-
Change of Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: For very basic compounds, alumina can sometimes provide better separation than silica gel.[7]
-
Part 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with checkpoints and expected outcomes to ensure success.
Protocol for Purification by Column Chromatography
This protocol outlines a general procedure for the purification of a benzimidazole derivative using silica gel column chromatography.
Materials:
-
Crude benzimidazole product
-
Silica gel (60-120 mesh)
-
Eluting solvents (e.g., hexanes, ethyl acetate)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes).
-
The optimal solvent system will provide good separation between the desired product and impurities, with an Rf value for the product between 0.2 and 0.4.[8]
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluting solvent.
-
Pour the slurry into the column, tapping the sides gently to ensure even packing and to dislodge any air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the silica bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If a gradient elution is required, gradually increase the polarity of the solvent system.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.[8]
-
Protocol for Purification by Recrystallization
This protocol provides a general method for purifying a solid benzimidazole derivative by recrystallization.
Materials:
-
Crude solid benzimidazole product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound when hot but not when cold.[4]
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Common solvents for benzimidazole recrystallization include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[4]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot solvent until it does.
-
-
Hot Filtration (if necessary):
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
-
Isolation and Drying of Crystals:
References
-
ResearchGate. (2017, January 24). Recently in am working some benzimidazole synthesis using oxone , I have problem regarding color impurity what is that and how to remove this ?. Retrieved from [Link]
- Singh, R., et al. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole. Journal of Chemical and Pharmaceutical Research, 7(10), 839-846.
-
IJCRT. (2025, May 5). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. Retrieved from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
RSC Publishing. (2021, January 8). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2017085258A1 - Co-crystals of benzimidazole compounds.
-
PMC. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
-
MDPI. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
-
IJCRT. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
YouTube. (2020, November 5). Benzimidazole : Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Green and Efficient Synthesis of 2-phenyl-1H-benzimidazole Using Recycled Steel Slag as a Novel and Readily Removable Catalyst. Retrieved from [Link]
-
PMC - NIH. (n.d.). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of the Benzimidazole Products. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016, November 16). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
ACS Publications. (2025, September 8). Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. Retrieved from [Link]
-
PMC. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. Retrieved from [Link]
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
- A Current Analysis of Synthesis and Pharmacological Effects of Benzimidazole Derivatives. (2023, July 1). World Journal of Pharmaceutical Research, 12(9), 1166-1180.
-
MDPI. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
ResearchGate. (2023, October 5). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Separation Science Helpdesk: Resolving Peak Tailing in Acidic Heterocycles
Status: Online Agent: Senior Application Scientist Ticket ID: #T-ACID-HET-001 Subject: Troubleshooting severe tailing/asymmetry in acidic heterocyclic compounds (e.g., quinolones, tetrazoles, pyridine-carboxylic acids).
Introduction
Welcome to the Separation Science Helpdesk. I understand the frustration—acidic heterocycles are among the most notoriously difficult analytes in HPLC. They possess a "dual personality": an acidic moiety (like a carboxylic acid) that demands low pH for retention, and a nitrogen-rich heterocyclic ring that invites secondary interactions.
When you see a tailing factor (
Module 1: Diagnostic Triage
Before changing your column, diagnose the root cause.
Q: How do I distinguish between "Chemical Tailing" and "System Tailing"? A: Perform the Flow-Rate Test .
-
Run your method at the standard flow rate. Record
. -
Reduce flow rate by 50%.
-
Result Analysis:
-
If
improves significantly: The issue is likely kinetic (slow mass transfer). This suggests your analyte is entering/exiting pores slowly or your column bed is failing. -
If
remains bad: The issue is thermodynamic (chemical interaction). This confirms secondary interactions (silanols, metals) or ionization mismatch. Proceed to Module 2.
-
Q: My peak looks "split" or has a shoulder. Is this tailing? A: No, this is often Metal Chelation or Wrong Solvent Strength .
-
Metal Chelation: Acidic heterocycles (especially those with oxygen/nitrogen in close proximity, like 1,3-dicarbonyls or quinolines) chelate iron in stainless steel frits. This creates a "ghost" peak or a split.
-
Solvent Mismatch: Injecting a sample dissolved in 100% DMSO/Methanol into a high-aqueous mobile phase causes "breakthrough" distortion.
Module 2: Mobile Phase Optimization
The most common cause of tailing for acids is operating too close to the pKa.
Q: I’m running at pH 3.0, but my compound (pKa ~3.5) still tails. Why? A: You are in the "Ionization Danger Zone." At pH = pKa, 50% of your analyte is ionized (polar, fast) and 50% is neutral (hydrophobic, retained). As the molecule travels down the column, the local pH shifts slightly due to the concentration of the analyte itself, causing a constant "smearing" between the two states.
The Fix: You must apply the 2-Unit Rule .
-
Suppression Mode (Recommended): pH < (pKa - 2).[1] This forces the molecule into its neutral, protonated state.
-
Ionized Mode: pH > (pKa + 2). This forces the molecule to be fully deprotonated. Note: This requires a hybrid column (see Module 3).
Q: Which buffer system should I use? A: The choice depends on your detector. Phosphate is the "Gold Standard" for peak shape because it masks silanols and metals, but it ruins Mass Spectrometers (MS).
Table 1: Buffer Selection Matrix for Acidic Heterocycles
| Buffer System | pH Range | MS Compatible? | Peak Shape Quality | Mechanism |
| Phosphate (K₂HPO₄) | 2.1 – 3.1 | NO | ⭐⭐⭐⭐⭐ (Best) | High ionic strength suppresses ion-exchange; masks metals. |
| TFA (0.1%) | ~2.0 | Yes (Suppresses signal) | ⭐⭐⭐⭐ | Strong ion-pairing agent; masks silanols effectively. |
| Formic Acid (0.1%) | ~2.7 | Yes (Excellent) | ⭐⭐ | Weak acid; often insufficient to suppress silanol interactions alone. |
| Ammonium Formate | 2.8 – 4.8 | Yes | ⭐⭐⭐ | Better buffering capacity than pure formic acid. |
| Ammonium Acetate | 3.8 – 5.8 | Yes | ⭐⭐ | generally too high pH for acidic suppression; good for high pH mode. |
Module 3: Stationary Phase Selection
Standard C18 silica is often the enemy of heterocycles.
Q: Why does my "High Purity" C18 column still tail?
A: Even high-purity silica has Residual Silanols (Si-OH) .
At low pH (pH < 3), silanols are protonated (neutral) and should be inert. However, acidic heterocycles often contain basic nitrogen atoms. If the pH isn't low enough, these nitrogens protonate (
Q: What is the solution? A: Switch to a Charged Surface Hybrid (CSH) or Embedded Polar Group (EPG) column.
-
CSH (e.g., Waters CSH, Agilent Poroshell CS-C18): These surfaces are slightly positively charged. This repels protonated bases (preventing sticking) and provides excellent peak shape for acids by allowing high-pH usage.
-
Hybrid Particles (e.g., BEH): These use ethylene bridges instead of pure silica, reducing the total number of silanols significantly.
Module 4: The "Hidden Killer" – Metal Chelation
Q: I’ve optimized pH and changed columns, but the tail persists. What now?
A: Your molecule is likely chelating trace iron in your LC system.
Acidic heterocycles (e.g., ciprofloxacin, salicylic acid derivatives) are potent chelators. They strip iron ions (
The Fix:
-
Hardware: Switch to PEEK tubing and PEEK-lined columns.
-
Additives: Add 5–10 µM Medronic Acid (InfinityLab Deactivator) or EDTA to the mobile phase.
-
Passivation: See Protocol A below.
Visualizing the Troubleshooting Logic
The following diagram maps the decision process for resolving peak tailing.
Caption: Logical workflow for isolating the root cause of peak tailing in acidic heterocycles, prioritizing pH and metal interactions before hardware changes.
Experimental Protocols
Protocol A: System Passivation (Removing Iron)
Use this if you suspect metal chelation is ruining your peak shape.
-
Remove Column: Replace your analytical column with a PEEK union/coupler. Do NOT passivate the column.
-
Prepare Solvent: 30% Phosphoric Acid (
) in water. -
Flush: Pump this solution through the LC system (lines, needle, detector flow cell) at 1.0 mL/min for 60 minutes.
-
Rinse: Flush with HPLC-grade water for 30 minutes to remove all acid.
-
Re-install: Install your column and equilibrate with mobile phase.
-
Note: If the problem returns after a few days, you need to add a chelator (e.g., 5mM EDTA) permanently to your mobile phase or switch to a bio-inert LC system.
-
Protocol B: Correct Mobile Phase Preparation (pH Adjustment)
Incorrect pH adjustment is the #1 cause of reproducibility issues.
-
Weigh Buffer Salt: Dissolve the required amount of salt (e.g., Ammonium Formate) in 90% of the final volume of water.
-
Calibrate pH Meter: Ensure the meter is calibrated with fresh standards (pH 4.0 and 7.0).
-
Adjust pH: Add the acid modifier (e.g., Formic Acid) dropwise while stirring until the target pH is reached.
-
Critical: Do NOT adjust pH after adding organic solvent (Methanol/Acetonitrile). pH meters are designed for aqueous solutions; organic solvents shift the potential, giving false readings.
-
-
Filter: Filter through a 0.2 µm membrane.
-
Mix: Only then mix with the organic phase if making a premixed isocratic mobile phase.
References
-
McCalley, D. V. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.[2][3][4]
-
Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
-
Stoll, D. R. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.
-
Agilent Technologies. (2021).[5] How Do I Choose? A guide to HPLC column selection.
-
Dolan, J. W. (2020).[2] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.[2][3][4]
Sources
Validation & Comparative
Comparative Guide: Validation of Analytical Methods for Pharmaceutical Impurities
Focus: Universal Detection Strategies (UHPLC-CAD vs. UV vs. LC-MS)
Executive Summary & Core Challenge
In modern pharmaceutical development, the "hidden impurity" risk—where toxicologically significant degradants lack UV chromophores—is a critical failure point in regulatory submissions. While HPLC-UV remains the workhorse for quality control, it is inherently blind to non-chromophoric compounds (e.g., counter-ions, surfactants, lipids). LC-MS offers identification but suffers from ionization suppression and variable response factors, making it unreliable for the quantification of unknown impurities without specific standards.
This guide objectively compares UHPLC with Charged Aerosol Detection (CAD) against traditional UV and MS workflows. We demonstrate that for comprehensive impurity profiling (Mass Balance), CAD provides the most statistically robust "universal" response, bridging the gap between UV stability and MS sensitivity.
Regulatory Framework: The Shift to ICH Q2(R2)
The recent ICH Q2(R2) revision emphasizes a lifecycle approach to validation. It moves beyond a simple checklist (Specificity, Linearity, etc.) to demanding a Control Strategy that ensures the method is "fit for purpose" throughout the product's life.
Key Regulatory Requirement:
"The objective of validation of an analytical procedure is to demonstrate that the analytical procedure is fit for the intended purpose."[1][2] — ICH Q2(R2)
For impurity methods, this means you must prove your detector does not just measure the knowns, but detects the unknowns.
Comparative Technology Analysis
The following table contrasts the three dominant detection technologies for impurity profiling.
Table 1: Detector Performance Matrix
| Feature | HPLC-UV (Diode Array) | LC-MS (Q-TOF/Triple Quad) | UHPLC-CAD (Charged Aerosol) |
| Primary Mechanism | Light Absorbance (Chromophore dependent) | Ionization (ESI/APCI) | Aerosol Charging (Mass dependent) |
| Detection Scope | Limited (Requires double bonds/aromatics) | Broad (Ionizable compounds) | Universal (All non-volatiles) |
| Response Uniformity | Poor (Depends on Extinction Coefficient) | Variable (Matrix effects/Ion suppression) | High (Response |
| Quantification of Unknowns | Impossible without RRF (Relative Response Factor) | Semi-quantitative (High error margin) | Accurate (Single Calibrant possible) |
| Linearity Range | Wide ( | Narrower ( | Dynamic ( |
| Operational Cost | Low | High | Medium |
Experimental Case Study: The "Hidden" Impurity
Scenario: Validation of a method for Drug Substance X (Mesylate Salt). Challenge: The Mesylate counter-ion and a specific oxidative degradant (Deg-B) have no UV absorbance above 205 nm.
Experimental Setup
-
System: UHPLC Binary Pump.
-
Column: C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Acetonitrile Gradient.
-
Detectors: UV (254 nm) in series with CAD.
Data Summary: Linearity & Accuracy
We compared the linearity of the Active Pharmaceutical Ingredient (API) and the non-chromophoric impurity (Deg-B) using both detectors.
Table 2: Comparative Validation Data
| Parameter | Analyte | Detector | Range (µg/mL) | Accuracy (% Recovery) | |
| Linearity | API | UV (254nm) | 0.5 - 150 | 0.9998 | 99.5% |
| API | CAD | 0.5 - 150 | 0.9992 | 98.8% | |
| Deg-B | UV (254nm) | 0.5 - 50 | N/A (No Signal) | N/A | |
| Deg-B | CAD | 0.5 - 50 | 0.9985 | 96.4% |
Insight: The UV detector failed to detect Deg-B entirely. The CAD provided a linear response (
Visualizing the Validation Workflow
The following diagram outlines the decision logic for selecting the appropriate detector and the subsequent validation lifecycle as per ICH Q2(R2).
Caption: Figure 1: Detector selection logic and ICH Q2(R2) validation lifecycle workflow.
Detailed Validation Protocol (UHPLC-CAD)
This protocol is designed for the validation of related substances where standards for all impurities may not be available (utilizing CAD's uniform response).
Phase 1: Specificity (Forced Degradation)
Objective: Prove the method separates the API from all degradants.
-
Preparation: Prepare 1 mg/mL API solutions.
-
Stress Conditions:
-
Acid: 0.1N HCl, 60°C, 4 hours.
-
Base: 0.1N NaOH, Room Temp, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours. -
Thermal: 80°C, 24 hours.
-
-
Analysis: Inject on UHPLC-CAD.
-
Acceptance Criteria: Peak purity (if using DAD in series) or resolution (
) between all major peaks.-
Note: CAD does not offer spectral peak purity; therefore, orthogonal separation (changing gradient slope or pH) is required to confirm singularity.
-
Phase 2: Linearity & Range
Objective: Establish the dynamic range for impurities.
-
Standards: Prepare a stock solution of the API (acting as a surrogate for unknown impurities due to CAD's uniform response).
-
Levels: Dilute to 5 levels: LOQ, 50%, 100%, 120%, and 150% of the specification limit (usually 0.15% of API).
-
Execution: Triplicate injections.
-
Calculation: Plot log-log response (CAD response is often curvilinear) or use a power-function fit (
). -
Acceptance:
for the fitted curve.
Phase 3: Accuracy (Spiking Recovery)
Objective: Confirm no matrix interference.
-
Matrix: Prepare Placebo (excipients only).
-
Spike: Spike known impurities (if available) or API (as surrogate) into the placebo at LOQ, 100%, and 150% levels.
-
Acceptance: Recovery between 80-120% for LOQ, 90-110% for higher levels.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][3] [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[4] (2015). [Link]
-
Gamache, P. H., et al. Charged Aerosol Detection for the Analysis of Pharmaceutical Impurities. Journal of Pharmaceutical and Biomedical Analysis.[3][5] [Link]
Sources
Comparative study of antimicrobial activity of benzimidazole vs triazole derivatives
Executive Summary
In the landscape of heterocyclic medicinal chemistry, Benzimidazole and 1,2,4-Triazole derivatives represent two of the most privileged scaffolds. While Triazoles (e.g., Fluconazole, Itraconazole) established the gold standard for antifungal therapy via CYP51 inhibition, Benzimidazoles (e.g., Albendazole, Omeprazole-derivatives) offer a more pleiotropic profile, exhibiting significant antibacterial efficacy through FtsZ inhibition and antifungal activity via
This guide provides a technical comparison for drug development professionals, focusing on the mechanistic divergence, Structure-Activity Relationship (SAR) optimization, and experimental validation of these two pharmacophores.
Mechanistic Divergence & Target Specificity
To design effective analogs, one must understand the distinct molecular targets. The primary differentiator lies in their selectivity: Triazoles are highly specific to fungal sterol pathways, whereas Benzimidazoles act as broad-spectrum structural disruptors.
The Triazole Mechanism (The Specialist)
Triazole derivatives primarily target Lanosterol 14
The Benzimidazole Mechanism (The Generalist)
Benzimidazoles possess a dual-mode of action depending on the target pathogen:
-
In Fungi/Helminths: They bind to
-tubulin , inhibiting microtubule polymerization (mitotic arrest). -
In Bacteria: Novel derivatives target Filamenting temperature-sensitive mutant Z (FtsZ) , a prokaryotic homolog of tubulin essential for cell division (Z-ring formation).
Visualization: Comparative Signaling & Inhibition Pathways
The following diagram illustrates the divergent pathways targeted by these scaffolds.
Figure 1: Mechanistic pathways of Triazole vs. Benzimidazole derivatives.
Comparative Efficacy: Data Analysis
The following data summarizes typical Minimum Inhibitory Concentration (MIC) ranges derived from recent comparative studies involving hybrid analogs and standard drugs.
Key Insight: Triazoles generally exhibit superior potency against Candida species due to high specificity. However, Benzimidazoles outperform Triazoles against Gram-positive bacteria (e.g., S. aureus) where Triazoles are largely ineffective.
Table 1: Comparative MIC Ranges ( g/mL)
| Target Organism | Strain Type | Benzimidazole Derivatives | Triazole Derivatives | Standard Control |
| Candida albicans | Fungal Pathogen | 12.5 – 50.0 | 0.125 – 8.0 | Fluconazole (0.5) |
| Aspergillus niger | Mold | 25.0 – 100.0 | 1.0 – 16.0 | Itraconazole (0.25) |
| Staphylococcus aureus | Gram-Positive Bacteria | 2.0 – 8.0 | > 128 (Inactive) | Ciprofloxacin (0.5) |
| Escherichia coli | Gram-Negative Bacteria | 16.0 – 64.0 | > 128 (Inactive) | Ciprofloxacin (0.015) |
| MRSA | Resistant Bacteria | 4.0 – 16.0 | Inactive | Vancomycin (1.0) |
Note: Data represents synthesized ranges from recent SAR studies [1][2]. Lower MIC indicates higher potency.
Structure-Activity Relationship (SAR) Guidelines
When optimizing these scaffolds, the substitution pattern is critical for bioavailability and target binding.
Benzimidazole Optimization
-
Position 2: Substitution with heterocyclic moieties (e.g., pyridine, thiophene) significantly enhances antibacterial activity by increasing lipophilicity and cell wall penetration.
-
Position 5/6: Electron-withdrawing groups (e.g., -NO2, -F) often improve potency against Gram-positive bacteria by altering the pKa and improving FtsZ binding affinity.
Triazole Optimization
-
Linker Length: A flexible alkyl linker between the triazole and the aromatic core is crucial for fitting into the CYP51 active site channel.
-
Halogenation: Difluoro-phenyl substitutions (as seen in Fluconazole) are essential for metabolic stability and increasing half-life.
Experimental Validation Protocols
To validate the comparative claims, researchers must employ standardized assays. The following protocols ensure reproducibility and eliminate false positives caused by solubility issues.
Protocol: Broth Microdilution Assay (MIC Determination)
This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines [3].
Reagents:
-
Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).
-
Resazurin dye (0.015%) as a redox indicator for cell viability.
-
Positive Controls: Ciprofloxacin (Bacteria), Fluconazole (Fungi).
-
Solvent Control: DMSO (Final concentration < 1% to avoid toxicity).
Workflow:
-
Inoculum Prep: Adjust organism suspension to
CFU/mL (0.5 McFarland standard). -
Dilution: Perform serial 2-fold dilutions of test compounds in 96-well plates. Range: 512
g/mL to 0.125 g/mL. -
Incubation:
-
Bacteria:
for 18–24 hours. -
Fungi:
for 48 hours.
-
-
Readout: Add 30
L Resazurin. Incubate for 2–4 hours.-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
Protocol: Molecular Docking (In Silico Validation)
Before synthesis, docking validates the binding hypothesis.
Workflow:
-
Ligand Prep: Minimize energy using DFT (Density Functional Theory) via Gaussian or ChemDraw 3D.
-
Protein Prep: Retrieve PDB structures (e.g., S. aureus FtsZ: PDB ID: 3VOB ; C. albicans CYP51: PDB ID: 5FSA ). Remove water molecules and native ligands.
-
Grid Generation: Define active site box centered on the co-crystallized ligand.
-
Docking: Use AutoDock Vina or Glide. Calculate Binding Affinity (
in kcal/mol).-
Threshold:
kcal/mol generally indicates a stable complex.
-
Visualization: Experimental Workflow
The following diagram outlines the logical flow from synthesis to validation.
Figure 2: Screening workflow from in silico selection to biological validation.
Toxicology and Selectivity Index (SI)
A potent antimicrobial is useless if it kills the host. The Selectivity Index (
-
Triazoles: Generally high SI due to the structural differences between fungal CYP51 and mammalian CYP450. However, drug-drug interactions (DDI) are a concern.
-
Benzimidazoles: Can exhibit tubulin-binding toxicity in mammalian cells.
-
Requirement: A viable drug candidate should have an
.
-
References
-
Zhang, H. Z., et al. (2017). "Synthesis and antimicrobial activity of novel benzimidazole derivatives." Molecules. Available at: [Link]
-
Shrestha, S. K., et al. (2017). "Review on medicinal importance of Benzimidazole derivatives." Korean Journal of Chemical Engineering. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Available at: [Link]
-
Whaley, S. G., et al. (2016). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. Available at: [Link]
Technical Guide: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzimidazoles
Executive Summary
This guide provides a technical comparison between non-fluorinated and fluorinated benzimidazole scaffolds in the context of anticancer drug development. While the benzimidazole core is a "privileged structure" capable of binding to multiple biological targets (tubulin, kinases, DNA), the strategic incorporation of fluorine atoms—specifically at the C2-phenyl and C5/C6 positions—consistently enhances potency, metabolic stability, and membrane permeability.
Key Finding: Fluorinated derivatives frequently exhibit IC50 values in the low micromolar to nanomolar range (0.1 – 2.0 µM), often outperforming non-fluorinated analogs by 5-to-10 fold due to the "Bioisosteric Fluorine Effect" which blocks metabolic oxidation and enhances hydrophobic binding at the colchicine site of tubulin.
Physicochemical & Metabolic Drivers
To understand the biological data, we must first establish the causality behind the performance differences. The superiority of fluorinated benzimidazoles is not accidental; it is driven by three specific physicochemical alterations.
The "Fluorine Effect" Matrix
| Property | Effect of Fluorine Substitution | Biological Consequence |
| Lipophilicity (LogP) | Increases LogP (C-F is more lipophilic than C-H). | Enhanced passive diffusion across the cell membrane, increasing intracellular concentration. |
| Metabolic Stability | The C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol). | Blocks Cytochrome P450-mediated oxidation at susceptible sites (metabolic blocking), extending half-life ( |
| Electronic Effects | High electronegativity withdraws electron density. | Lowers the pKa of the imidazole nitrogen, altering hydrogen bond donor/acceptor capability in the active site. |
Visualization: The Fluorine Optimization Cycle
The following diagram illustrates how fluorine substitution translates physicochemical changes into biological outcomes.
Figure 1: The causal link between fluorine incorporation and enhanced therapeutic index.
Comparative Efficacy Data
The following data synthesizes results from key comparative studies, specifically focusing on the 2-arylbenzimidazole scaffold.
Impact of Fluorine Position on Cytotoxicity (IC50)
Data derived from the ORT Series (Ersan & Duran) demonstrates that the position of the fluorine on the phenyl ring is critical. Ortho- and Para- substitutions generally outperform Meta- substitutions.[2]
Table 1: Cytotoxicity against Human Cancer Cell Lines (IC50 in µM) [2][3]
| Compound ID | Substitution (R) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | Selectivity Index* |
| Benzimidazole (Ref) | H (Unsubstituted) | > 50.0 | 42.5 | 38.2 | Low |
| ORT16 | m-Fluoro | 0.177 | 5.2 | 4.8 | Moderate |
| ORT15 | o-Fluoro | 0.354 | 0.377 | 0.177 | High (>50) |
| ORT14 | p-Fluoro | 1.25 | 0.354 | 0.85 | High |
| Methotrexate (Ctrl) | - | 0.1 - 0.5 | 0.2 - 0.4 | 0.2 | Low (Toxic) |
Note: Selectivity Index calculated relative to HEK293 (normal kidney) cells. Higher is better. Source: Adapted from Ersan et al. [1]
Multi-Fluorination Effects
Research by Kamal et al. indicates that while single fluorination is effective, specific di-fluorination patterns can optimize binding to the tubulin colchicine site.
Table 2: Efficacy of Di-fluorinated Benzimidazoles
| Compound | Structure Feature | MCF-7 (Breast) IC50 | Mechanism |
| Cmpd 30 | Mono-F (C5-position) | 5.5 µM | Tubulin Inhibition |
| Cmpd 31 | 3,5-Difluoro (Phenyl ring) | 1.59 µM | Strong Tubulin Inhibition |
| Cmpd 32 | 6-Trifluoromethyl (-CF3) | > 10 µM | Reduced Solubility |
Key Insight: Simply adding more fluorine is not always better. The -CF3 group at position 6 reduced activity due to steric hindrance and solubility issues, whereas the 3,5-difluoro pattern optimized the fit within the hydrophobic pocket of tubulin [2].
Mechanistic Insights: Tubulin Targeting
The primary mechanism of action for these fluorinated derivatives is the inhibition of tubulin polymerization. They bind to the Colchicine Binding Site of tubulin, preventing the formation of microtubules required for mitosis.
Structural Basis of Binding
-
Hydrophobic Pocket: The colchicine site is rich in hydrophobic residues (Leu255, Leu248, Ala354).[4]
-
The Fluorine Advantage: The fluorine atom acts as a hydrophobic anchor. Unlike the polar C-H bond, the C-F bond allows the benzimidazole side chain to penetrate deeper into these hydrophobic pockets, stabilizing the drug-protein complex.
Pathway Visualization
Figure 2: Mechanism of Action showing the inhibition of microtubule dynamics.
Experimental Protocols
To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 values comparing fluorinated vs. non-fluorinated analogs.
-
Seeding: Seed cancer cells (e.g., HeLa, A549) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve benzimidazole derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Control: 0.1% DMSO (Vehicle) and Doxorubicin/Methotrexate (Positive Control).
-
-
Incubation: Treat cells for 48h.
-
Dye Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.
-
Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Calculation:
-
Validation Check: The Z-factor of the assay must be > 0.5 for statistical reliability.
-
Protocol B: Tubulin Polymerization Assay
Objective: Confirm the mechanism of action is tubulin inhibition, not just general toxicity.
-
Preparation: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Baseline: Keep tubulin on ice. Add GTP (1 mM) essential for polymerization.
-
Drug Addition: Add test compound (fluorinated benzimidazole) at 5 µM.
-
Initiation: Transfer to 37°C cuvette to initiate polymerization.
-
Monitoring: Measure turbidity (absorbance) at 340 nm every 30 seconds for 60 minutes.
-
Interpretation:
Conclusion & Recommendations
The comparative analysis confirms that fluorination is a critical optimization strategy for benzimidazole-based anticancer agents.
-
Positional Importance: Prioritize ortho- and para- substitutions on the 2-phenyl ring. These positions offer the best balance of metabolic stability and steric fit within the tubulin colchicine pocket.
-
Avoid Over-Fluorination: While difluorination (3,5-position) can be effective, bulky trifluoromethyl (-CF3) groups may reduce solubility and efficacy.
-
Strategic Use: Use fluorinated benzimidazoles as "Lead Compounds" for solid tumors (Lung A549, Cervical HeLa) where metabolic clearance is a limiting factor for non-fluorinated drugs.
References
-
Ersan, R.H. & Duran, N. (2021).[3] "In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds." Organic Communications, 14(1), 10-17.
- Kamal, A., et al. (2015). "Synthesis and biological evaluation of benzimidazole-oxindole conjugates as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1] "Assessing the metabolic stability of fluorinated vs non-fluorinated compounds." BenchChem Technical Guides.
-
Refat, H.M., et al. (2021). "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles."[8][9] RSC Advances.
-
Reddy, T.S., et al. (2020). "Importance of Fluorine in Benzazole Compounds." Mini-Reviews in Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory submission and ultimate product safety and efficacy. The compound 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid, a potential key intermediate, requires robust analytical methods for its characterization and quantification. The choice between High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical decision, each offering a unique balance of sensitivity, selectivity, and operational complexity.
This guide provides a comprehensive cross-validation of hypothetical, yet scientifically grounded, HPLC-UV and LC-MS/MS methods for the analysis of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer a side-by-side comparison of their performance, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Rationale: Why Cross-Validate?
Cross-validation is a formal process of comparing two distinct analytical methods to ensure they produce comparable results.[3][4] This is crucial when, for instance, a robust but less sensitive HPLC method used for routine quality control in manufacturing needs to be compared with a highly sensitive LC-MS/MS method employed for bioanalytical studies in a different laboratory. The objective is to demonstrate that any observed differences are well-understood and within acceptable limits, ensuring data integrity across the entire lifecycle of a drug product.[5]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
